(R)-(-)-2-Decanol
Overview
Description
®-(-)-2-Decanol is an organic compound with the molecular formula C10H22O. It is a chiral secondary alcohol, meaning it has a hydroxyl group (-OH) attached to a carbon atom that is connected to two other carbon atoms. The ®-(-) notation indicates that it is the enantiomer with a specific three-dimensional arrangement of atoms, which can have different properties and activities compared to its (S)-(+)-enantiomer.
Preparation Methods
Synthetic Routes and Reaction Conditions
®-(-)-2-Decanol can be synthesized through several methods. One common approach is the reduction of 2-decanone using chiral catalysts or reagents to ensure the production of the ®-enantiomer. Another method involves the asymmetric hydrogenation of 2-decen-1-ol using chiral catalysts. The reaction conditions typically involve the use of hydrogen gas, a solvent such as ethanol, and a chiral catalyst like rhodium or ruthenium complexes.
Industrial Production Methods
In industrial settings, ®-(-)-2-Decanol can be produced through large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and enantiomeric purity, often using advanced chiral catalysts and continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
®-(-)-2-Decanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-decanone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: It can be reduced to form decane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride to form 2-decanol chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-Decanone.
Reduction: Decane.
Substitution: 2-Decanol chloride.
Scientific Research Applications
®-(-)-2-Decanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of other complex molecules.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and chiral recognition.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly those requiring chiral purity.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ®-(-)-2-Decanol involves its interaction with specific molecular targets, such as enzymes or receptors. Its chiral nature allows it to fit into chiral active sites of enzymes, influencing the rate and outcome of biochemical reactions. The hydroxyl group can form hydrogen bonds with amino acid residues in enzymes, stabilizing transition states and facilitating catalysis.
Comparison with Similar Compounds
Similar Compounds
(S)-(+)-2-Decanol: The enantiomer of ®-(-)-2-Decanol, which has different optical activity and potentially different biological activity.
2-Decanone: The oxidized form of 2-Decanol, used in different chemical applications.
Decane: The fully reduced form, which is a simple hydrocarbon.
Uniqueness
®-(-)-2-Decanol is unique due to its chiral nature, which allows it to participate in enantioselective reactions and interact specifically with chiral environments in biological systems. This makes it valuable in the synthesis of chiral pharmaceuticals and in studies of chiral recognition and catalysis.
Properties
IUPAC Name |
(2R)-decan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-3-4-5-6-7-8-9-10(2)11/h10-11H,3-9H2,1-2H3/t10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUZDYFTRHEKOS-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@@H](C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33758-15-5 | |
Record name | 2-Decanol, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033758155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-DECANOL, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF9JDF6X5M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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